PK7088

p53 reactivation Y220C mutant drug discovery

PK7088 (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole) is a small-molecule reactivator of the p53 cancer mutant Y220C. It binds to a mutation-induced surface crevice, stabilizing the mutant protein in a wild-type-like conformation.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B1139272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK7088
SynonymsPK 7088;  PK-7088; PK7088;  1H-​Pyrazole, 1-​methyl-​4-​phenyl-​3-​(1H-​pyrrol-​1-​yl)​-
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N2C=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C14H13N3/c1-16-11-13(12-7-3-2-4-8-12)14(15-16)17-9-5-6-10-17/h2-11H,1H3
InChIKeyVLMIUEHYKGMAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PK7088: A Mutant p53 Y220C Reactivator for Oncology Research Procurement


PK7088 (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole) is a small-molecule reactivator of the p53 cancer mutant Y220C [1]. It binds to a mutation-induced surface crevice, stabilizing the mutant protein in a wild-type-like conformation [1]. In vitro, PK7088 exhibits a dissociation constant (Kd) of 140 μM for the p53 Y220C core domain and increases the protein's melting temperature, as measured by differential scanning fluorimetry [1]. The compound also demonstrates p53-Y220C-dependent growth inhibition, cell-cycle arrest, and apoptosis in cancer cell lines [1].

Why PK7088 Cannot Be Interchanged with Other p53 Reactivators in Experimental Workflows


Generic substitution of p53 reactivators is scientifically unsound due to divergent mutation specificities and mechanisms. PK7088 is uniquely tailored to the Y220C mutant cavity, whereas compounds like PRIMA-1/APR-246, RITA, and ZMC1 target different p53 mutations (e.g., R175H, R273H) or act via alternative mechanisms such as cysteine modification or zinc chelation [1]. Substituting PK7088 with a non-Y220C-specific reactivator would yield null results in Y220C-dependent assays and confound data interpretation. The quantitative evidence below substantiates this specificity and guides proper compound selection.

PK7088 Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Binding Affinity: PK7088 vs. Clinical-Stage Reactivator Rezatapopt (PC14586) vs. Early Probe PhiKan083

PK7088 binds the p53 Y220C core domain with a Kd of 140 μM, as determined by 2D NMR titration [1]. This is ~56,000-fold weaker than the clinical-stage reactivator rezatapopt (PC14586), which exhibits a Kd of 2.5 nM , but comparable to the early probe PhiKan083, which has a reported Kd of 150–167 μM . This positions PK7088 as a validated, moderate-affinity tool compound for in vitro mechanistic studies, distinct from high-potency clinical candidates.

p53 reactivation Y220C mutant drug discovery biophysical characterization

Mutant Specificity: PK7088's Exclusive Activity on Y220C vs. Other p53 Reactivators

PK7088 demonstrates strict mutant specificity: it restores wild-type conformation and transcriptional function exclusively in p53 Y220C cells, with no activity observed in wild-type p53 (HUH-6) or V143A mutant (MKN-1) cell lines [1]. In contrast, compounds like PRIMA-1/APR-246, RITA, and ZMC1 are active against multiple p53 mutants (e.g., R175H, R273H, R248Q) but are not selective for Y220C [2]. This specificity makes PK7088 uniquely valuable for dissecting Y220C-dependent biology without confounding off-target effects on other p53 variants.

p53 mutation Y220C target selectivity cancer models

Synergistic Transcriptional Activation: PK7088 Plus Nutlin-3 vs. Nutlin-3 Alone

PK7088 synergistically enhances p21 expression when combined with the MDM2 inhibitor Nutlin-3 in Y220C mutant cells, whereas Nutlin-3 alone has no effect on p21 levels in the same cells [1]. Specifically, Nutlin-3 increased p21 only in wild-type p53 cells; in mutant HUH-7 cells, Nutlin-3 alone did not alter p21 expression, but the combination of PK7088 and Nutlin-3 resulted in robust p21 up-regulation [1]. This demonstrates that PK7088 rescues the transcriptional competency of mutant p53, enabling it to respond to MDM2 inhibition—a functional restoration not achievable with Nutlin-3 alone.

p53 reactivation MDM2 inhibitor combination therapy transcriptional activity

Thermal Stabilization of Y220C Mutant: PK7088's Chaperone-like Activity

PK7088 increases the melting temperature (Tm) of the p53 Y220C core domain, as measured by differential scanning fluorimetry using SYPRO Orange [1]. The compound was tested at concentrations ranging from 75 to 350 μM, demonstrating a concentration-dependent stabilization effect [1]. While the exact ΔTm value is not explicitly reported in the primary publication, the observation of thermal stabilization is a direct biophysical correlate of binding and is consistent with the compound's ability to restore wild-type conformation in cellular assays [1].

protein stability thermal shift assay Y220C mutant biophysical characterization

PK7088: Optimal Use Cases in Cancer Research and Drug Discovery


In Vitro Mechanistic Studies of p53 Y220C Reactivation

PK7088 is ideally suited for investigating the molecular mechanisms of Y220C mutant p53 reactivation in cell culture models. Its moderate binding affinity (Kd = 140 μM) [1] and strict mutant specificity [1] make it a reliable tool compound for proof-of-concept experiments, such as assessing restoration of p21 and NOXA expression, monitoring BAX mitochondrial translocation, or evaluating cell cycle arrest in Y220C-harboring cell lines (e.g., HUH-7, NUGC-3).

Combination Studies with MDM2 Inhibitors

The demonstrated synergy between PK7088 and Nutlin-3 in upregulating p21 expression [1] positions PK7088 as a valuable tool for exploring combination strategies that target both p53 reactivation and MDM2-mediated degradation. Researchers can use PK7088 to model how mutant p53 reactivation sensitizes cancer cells to MDM2 inhibition, a concept of high therapeutic relevance.

Structural Biology and Biophysical Characterization

PK7088's ability to bind the Y220C surface crevice and thermally stabilize the protein [1] makes it a suitable reference compound for structural studies. The X-ray crystal structure of the close analogue PK7242 bound to the Y220C mutant (PDB ID: 3ZME) [1] provides a robust template for computational docking, structure-based drug design, and structure-activity relationship (SAR) campaigns aimed at developing higher-affinity Y220C reactivators.

Benchmarking Novel Y220C Reactivators

Given its well-characterized biophysical and cellular profile, PK7088 serves as a benchmark control in the evaluation of next-generation Y220C reactivators. New compounds can be directly compared to PK7088 in head-to-head assays for binding affinity (Kd), thermal stabilization (Tm shift), and cellular activity (p21 induction, growth inhibition) to quantify improvements in potency and efficacy.

Technical Documentation Hub

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